3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid
Description
3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid (CAS: 1378822-03-7) is a halogenated benzoic acid derivative featuring a sulfamoyl group at position 3 and a chlorine substituent at position 4. The sulfamoyl moiety is further substituted with a 5-bromo-2-methoxyphenyl group, introducing both electron-withdrawing (bromine) and electron-donating (methoxy) effects. This compound was previously available as a discontinued product with 97% purity . Its molecular formula is C₁₄H₁₀BrClNO₅S, with a molecular weight of 436.66 g/mol.
However, its discontinuation may reflect challenges in synthesis, stability, or optimization of pharmacological properties.
Properties
CAS No. |
522624-47-1 |
|---|---|
Molecular Formula |
C14H11BrClNO5S |
Molecular Weight |
420.7 g/mol |
IUPAC Name |
3-[(5-bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid |
InChI |
InChI=1S/C14H11BrClNO5S/c1-22-12-5-3-9(15)7-11(12)17-23(20,21)13-6-8(14(18)19)2-4-10(13)16/h2-7,17H,1H3,(H,18,19) |
InChI Key |
MGDQEQXWCWEDQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Sulfamoylation: The addition of a sulfamoyl group to the brominated phenyl ring.
Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide (NBS) for bromination, sulfamoyl chloride for sulfamoylation, and thionyl chloride for chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine, methoxy, and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Structural and Electronic Features
The following table summarizes key structural analogs and their substituent patterns:
Key Observations :
- Halogen Effects : The 4-chloro substituent on the benzoic acid core is conserved in most analogs, which associates with enhanced antibacterial activity compared to 4-fluoro derivatives .
- Methoxy vs.
- Bulkiness : Benzyl-substituted analogs (e.g., CID 2357151) exhibit increased steric hindrance, which may reduce binding efficiency in biological targets .
Yield and Purity :
Physicochemical Properties
Notes:
- The target compound’s methoxy group improves water solubility slightly compared to purely halogenated analogs.
- High melting points (>300°C) are typical for halogenated benzoic acids due to strong intermolecular forces .
Biological Activity
3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid, with the chemical formula CHBrClNOS and CAS number 522624-47-1, is a sulfonamide derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in targeting various biological pathways, particularly in cancer research and angiogenesis inhibition.
Chemical Structure and Properties
The compound features several significant functional groups:
- Sulfamoyl group : Contributes to its biological activity by interacting with target proteins.
- Bromo-substituted methoxyphenyl moiety : Enhances lipophilicity and may influence binding affinity.
- Chlorobenzoic acid structure : Provides acidity that can affect the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 420.66 g/mol |
| CAS Number | 522624-47-1 |
| Chemical Formula | CHBrClNOS |
| Purity | NLT 98% |
Biological Activity Overview
Research indicates that 3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid exhibits significant biological activities, particularly in the following areas:
1. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 plays a crucial role in angiogenesis, making it a target for cancer therapies. The compound has been shown to inhibit VEGFR-2 with an IC value of approximately 0.56 μM, indicating potent antiangiogenic properties . In vitro studies demonstrated that it effectively reduced proliferation in various cancer cell lines, including cervical (HELA), breast (MCF-7), lung (H460), and hepatic carcinoma (HepG2).
2. Antiproliferative Effects
The compound has been evaluated for its antiproliferative effects across multiple cancer cell lines. The following table summarizes the IC values observed in different studies:
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.
The mechanism through which 3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid exerts its biological effects involves:
- Binding to VEGFR-2 : Docking studies have indicated that specific interactions occur between the compound and key amino acids within the receptor, which are critical for its activation.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer : In a study involving MCF-7 cells, the compound demonstrated significant inhibition of cell growth compared to untreated controls, suggesting potential as a therapeutic agent for breast cancer.
- Hepatic Carcinoma Model : In HepG2 cells, treatment with the compound resulted in reduced cell viability and induced apoptosis, supporting its role as an effective anti-cancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
